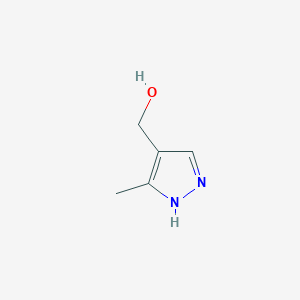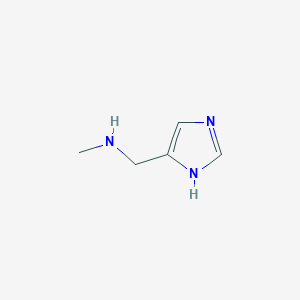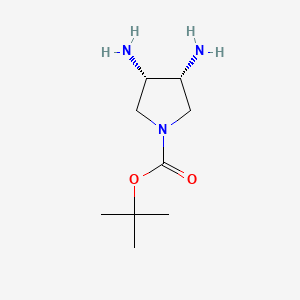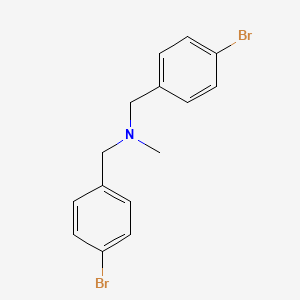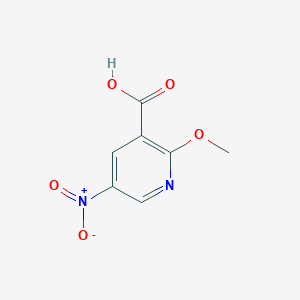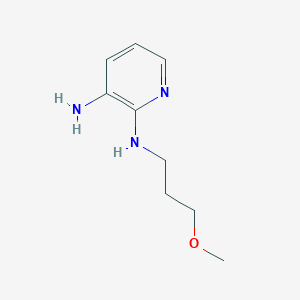
5-甲基嘧啶-2-腈
描述
5-Methylpyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylpyrimidine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrimidine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学中间体
- 5-甲基嘧啶-2-腈是合成复杂分子的宝贵中间体。Edenhofer 等人 (1975) 证明了它在 Thorpe-Ziegler 环化过程中的用途,导致硫胺素合成中的重要中间体 (Edenhofer、Spiegelberg 和 Oberhänsli,1975)。Zhao 等人 (2012) 开发了利用 5-甲基嘧啶-2-腈合成 4-氨基-5-氨基甲基-2-甲基嘧啶(维生素 B1 的关键中间体)的可扩展工艺 (Zhao、Ma 和 Chen,2012)。
抗菌活性
- 该化合物已被探索其抗菌潜力。Hamid 和 Shehta (2018) 使用与 5-甲基嘧啶-2-腈密切相关的先驱物合成了具有显着抗菌活性的新型嘧啶和缩合嘧啶 (Hamid 和 Shehta,2018)。
催化应用
- Siddiqui 等人 (2014) 强调了使用壳聚糖作为在生态友好条件下合成 2-氨基嘧啶-5-腈衍生物(包括 5-甲基嘧啶-2-腈)的有效促进剂 (Siddiqui、Rai、Rahila 和 Srivastava,2014)。
抗增殖活性
- 5-甲基嘧啶-2-腈的衍生物已被研究其对各种癌细胞系的抗增殖活性。Awadallah 等人 (2013) 合成了基于二氢嘧啶的化合物,对肺癌、结肠癌和乳腺癌细胞系表现出有希望的活性 (Awadallah、Piazza、Gary、Keeton 和 Canzoneri,2013)。
光谱分析
- 该化合物及其衍生物一直是光谱分析的主题,以了解它们的结构和光学性质。Tranfić 等人 (2011) 对 5-甲基嘧啶-2-腈的吡啶衍生物进行了 X 射线和光谱分析,揭示了独特的结构和光谱特征 (Tranfić、Halambek、Cetina 和 Jukić,2011)。
新型化合物的合成
- 该化合物作为合成各种新型化合物的起点。例如,Rahimizadeh 等人 (2011) 使用相关衍生物合成了具有潜在抗菌应用的新型噻唑并[4,5-d]嘧啶 (Rahimizadeh、Bakavoli、Shiri、Faridnia、Pordeli 和 Oroojalian,2011)。
调节药物毒性
- 研究还探索了其衍生物以减少药物引起的毒性。Renck 等人 (2014) 研究了源自嘧啶腈的人类尿苷磷酸化酶-1 抑制剂,作为一种改善 5-氟尿嘧啶引起的肠粘膜炎的方法,这是化疗的常见副作用 (Renck、Santos、Machado、Petersen、Lopes、Santos、Campos 和 Basso,2014)。
抗炎活性
- Fahmy 等人 (2012) 合成了包括嘧啶-5-腈在内的各种杂环衍生物,并评估了它们的显着抗炎活性 (Fahmy、Khalifa、Nossier、Abdalla 和 Ismai,2012)。
作用机制
Target of Action
5-Methylpyrimidine-2-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
5-Methylpyrimidine-2-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway , which plays a crucial role in regulating cell growth and differentiation . By inhibiting EGFR, 5-Methylpyrimidine-2-carbonitrile disrupts several downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell survival, growth, and proliferation, and their disruption leads to the inhibition of these processes .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
The molecular effect of 5-Methylpyrimidine-2-carbonitrile involves the inhibition of EGFR tyrosine kinase activity, leading to the disruption of downstream signaling pathways . At the cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis . The compound has shown cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cells .
Action Environment
The action, efficacy, and stability of 5-Methylpyrimidine-2-carbonitrile can be influenced by various environmental factors. These may include the physiological environment (e.g., pH, temperature), the presence of other molecules or drugs, and the specific characteristics of the target cells (e.g., expression levels of EGFR, presence of EGFR mutations)
生化分析
Biochemical Properties
5-Methylpyrimidine-2-carbonitrile plays a significant role in various biochemical reactions. It has been identified as an ATP mimicking tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This interaction is crucial as it inhibits the kinase activity of EGFR, which is often overexpressed in various cancers . The compound interacts with enzymes such as EGFR WT and EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions highlight its potential as an anticancer agent.
Cellular Effects
5-Methylpyrimidine-2-carbonitrile has shown significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by upregulating caspase-3 levels . These effects suggest that 5-Methylpyrimidine-2-carbonitrile can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Methylpyrimidine-2-carbonitrile exerts its effects by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound’s ability to upregulate caspase-3 further enhances its pro-apoptotic effects . Molecular docking studies have confirmed the binding interactions of 5-Methylpyrimidine-2-carbonitrile with EGFR, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyrimidine-2-carbonitrile have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods Studies have shown that the compound can induce sustained cell cycle arrest and apoptosis, suggesting potential long-term benefits in cancer treatment .
Dosage Effects in Animal Models
The effects of 5-Methylpyrimidine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Methylpyrimidine-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity and affecting the biosynthesis of nucleic acids . This interaction disrupts the metabolic flux, leading to reduced proliferation of cancer cells . The compound’s involvement in pyrimidine metabolism further underscores its potential as an anticancer agent .
Transport and Distribution
Within cells and tissues, 5-Methylpyrimidine-2-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as cell type and tissue specificity, affecting its accumulation and therapeutic efficacy .
Subcellular Localization
5-Methylpyrimidine-2-carbonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins such as EGFR . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective action within specific cellular compartments .
属性
IUPAC Name |
5-methylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMDABLYHFXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609845 | |
| Record name | 5-Methylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-54-6 | |
| Record name | 5-Methylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



